

In-Depth Technical Guide to 2-Aminomethylpyrimidine Hydrochloride

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Compound of Interest

Compound Name: 2-Aminomethylpyrimidine hydrochloride

Cat. No.: B050200

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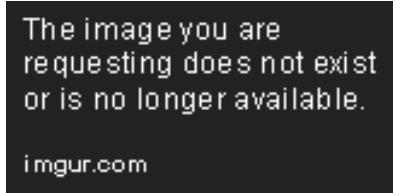
This technical guide provides a comprehensive overview of the core basic properties of **2-Aminomethylpyrimidine hydrochloride** (CAS No: 372118-67-7). It is intended to serve as a key resource for professionals in research and development, offering detailed data, experimental methodologies, and an examination of its application in pharmaceutical synthesis.

Chemical and Physical Properties

2-Aminomethylpyrimidine hydrochloride is a key synthetic intermediate in the pharmaceutical industry.^{[1][2]} It is recognized for its role as a building block in the development of therapeutic agents, including treatments for neurodegenerative disorders and erectile dysfunction.^{[3][4]}

Identity and Structure

The fundamental identification and structural characteristics of **2-Aminomethylpyrimidine hydrochloride** are summarized below.

Property	Value	Reference(s)
Chemical Name	2-Pyrimidinemethanamine, monohydrochloride	[2][5]
Synonyms	2-Aminomethylpyrimidine HCl, (Pyrimidin-2-yl)methylamine hydrochloride, 2- (Aminomethyl)-1,3-diazine hydrochloride	[4][6][7]
CAS Number	372118-67-7	[3][5][6]
Molecular Formula	C ₅ H ₇ N ₃ • HCl (or C ₅ H ₈ ClN ₃)	[3][5]
Molecular Weight	145.59 g/mol (or 145.6 g/mol)	[3][5]
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com	
InChI Key	RZNKMZKAXJTLQR- UHFFFAOYSA-N	[5]
SMILES	NCC1=NC=CC=N1.Cl	[5]

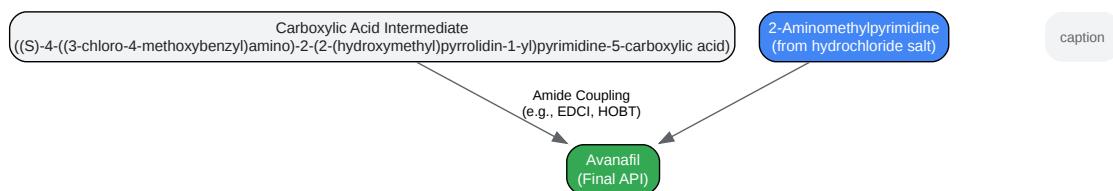
Physicochemical Data

This section details the key physicochemical properties of the compound. While it is reported to have excellent solubility in water, specific quantitative solubility data and an experimental pKa value are not readily available in the cited literature.[1]

Property	Value	Reference(s)
Appearance	Crystalline solid; White powder	[5][8]
Melting Point	220-230 °C	
Boiling Point	218.7 °C at 760 mmHg	[4]
Flash Point	86.1 °C	[4]
Vapor Pressure	0.102 mmHg at 25 °C	[4]
Solubility	Excellent solubility in water; data in other common solvents is not readily available.	[1]
pKa	Data not readily available in literature.	
UV Absorption (λ_{max})	246, 282 nm	[5]

Application in Pharmaceutical Synthesis: Avanafil

A primary application of **2-Aminomethylpyrimidine hydrochloride** is its role as a crucial intermediate in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[9] The pyrimidine moiety is a key structural component of the final active pharmaceutical ingredient (API). The following diagram illustrates a generalized synthetic pathway where 2-Aminomethylpyrimidine is coupled with a carboxylic acid intermediate to form Avanafil.



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Caption: Synthetic pathway of Avanafil.

Safety and Handling

2-Aminomethylpyrimidine hydrochloride is classified as a hazardous substance.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Class	GHS Code	Description	Reference(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[6]
Skin Irritation	H315	Causes skin irritation	[6][10]
Eye Irritation	H319	Causes serious eye irritation	[6][10]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[6][10]
Storage		Store at room temperature in a dry, well-ventilated area, or at -20°C for long-term stability. Keep container tightly sealed.	[5]
Stability		Stable for ≥ 4 years when stored at -20°C.	

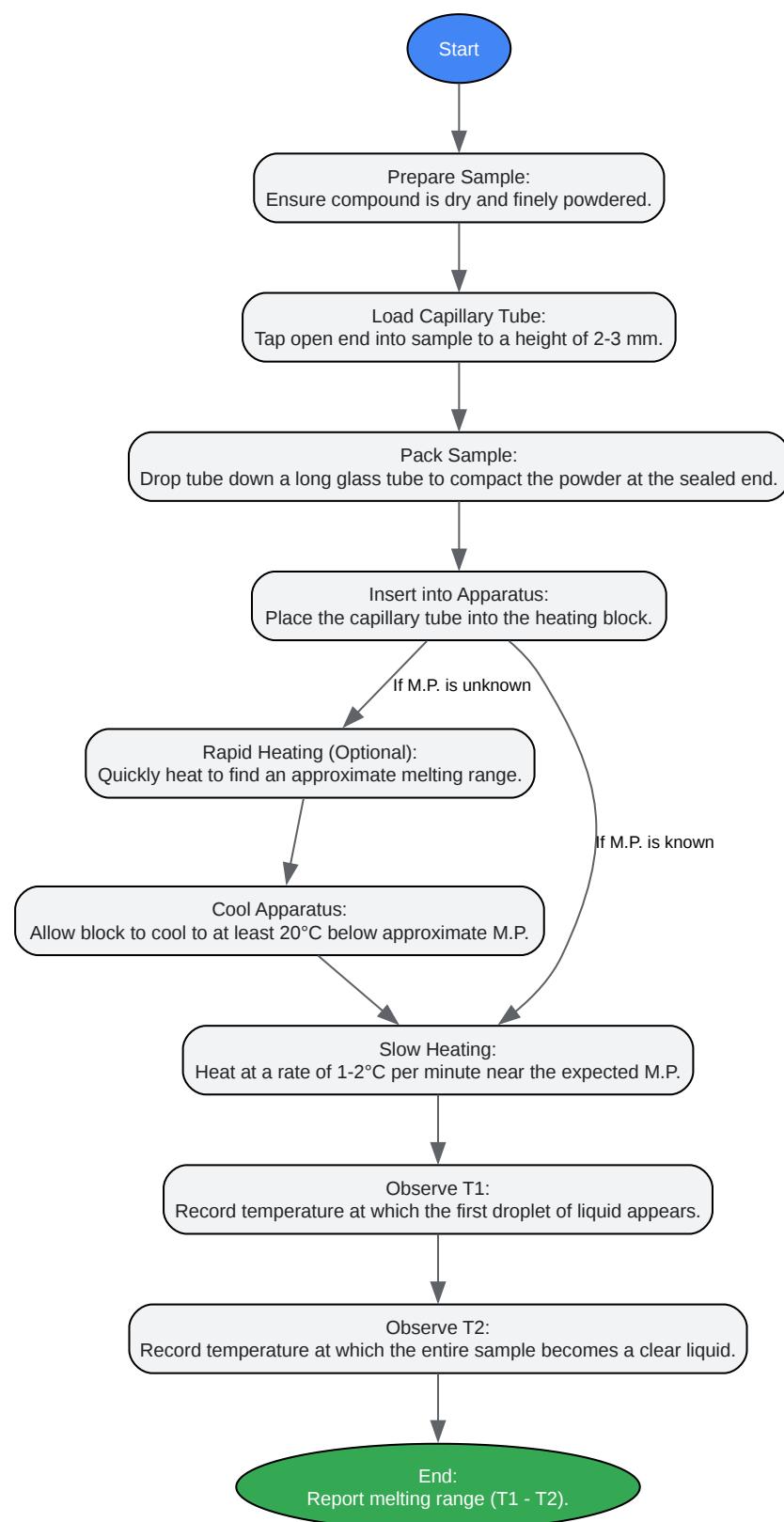
Experimental Protocols

This section provides detailed methodologies for the determination of the key properties of **2-Aminomethylpyrimidine hydrochloride**. These are generalized protocols based on standard

laboratory techniques.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard digital melting point apparatus.

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Caption: Workflow for Melting Point Determination.

Methodology:

- Sample Preparation: Ensure the **2-Aminomethylpyrimidine hydrochloride** sample is completely dry and has been ground into a fine powder using a mortar and pestle.
- Capillary Loading: Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.
- Sample Packing: To pack the sample tightly at the bottom, drop the capillary tube (sealed end down) through a long, narrow glass tube onto a hard surface several times.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Heating:
 - If the melting point is unknown, perform a rapid determination by heating at a high rate (10-20°C/min) to establish an approximate range.
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - For an accurate measurement, heat at a slow, controlled rate of 1-2°C per minute, starting from a temperature about 15-20°C below the expected melting point.
- Data Recording:
 - Record the temperature (T1) when the first drop of liquid is observed.
 - Record the temperature (T2) when the last solid crystal melts completely into a clear liquid.
- Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination (Qualitative & Semi-Quantitative)

This protocol outlines a standard procedure for assessing the solubility of a compound in various solvents.

Methodology:

- Solvent Selection: Prepare a panel of common laboratory solvents of varying polarities (e.g., Water, Ethanol, Methanol, Dichloromethane, Acetone, Dimethyl Sulfoxide (DMSO)).
- Sample Preparation: Weigh a precise amount of **2-Aminomethylpyrimidine hydrochloride** (e.g., 10 mg) into a series of small, clean test tubes or vials.
- Solvent Addition:
 - To the first vial, add the selected solvent (e.g., water) in incremental portions (e.g., 0.1 mL).
 - After each addition, vortex or agitate the vial vigorously for 30-60 seconds.
 - Visually inspect the solution against a contrasting background to check for any undissolved solid particles.
- Equilibration: If the solid does not dissolve immediately, allow the mixture to stand at a controlled temperature (e.g., 25°C) for a period to reach equilibrium, with intermittent shaking.
- Classification: Continue adding solvent until the solid completely dissolves. Record the total volume of solvent required. The solubility can be classified based on standard pharmacopeia definitions (e.g., Very soluble: <1 part solvent; Freely soluble: 1-10 parts; Soluble: 10-30 parts, etc.) or reported semi-quantitatively (e.g., >100 mg/mL if 10 mg dissolves in <0.1 mL).
- Repeat: Repeat the process for each selected solvent.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing a reversed-phase HPLC method to assess the purity of **2-Aminomethylpyrimidine hydrochloride**.

Methodology:

- Instrumentation and Columns:
 - HPLC System: A standard HPLC system equipped with a UV detector.
 - Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
- Mobile Phase Preparation:
 - Aqueous Phase (A): Prepare a buffer solution, such as 20 mM ammonium acetate, in HPLC-grade water. Adjust pH if necessary (e.g., to pH 4.0 with acetic acid). Filter through a 0.45 µm membrane filter.
 - Organic Phase (B): Use HPLC-grade acetonitrile or methanol.
- Chromatographic Conditions (Example):
 - Mobile Phase: Isocratic elution with a mixture like Acetonitrile:Buffer (40:60, v/v) or a gradient elution (e.g., 5% B to 95% B over 20 minutes) may be required for optimal separation from impurities.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Monitor at one of the compound's λ_{max} values, such as 246 nm.
 - Column Temperature: 30°C.
 - Injection Volume: 10 µL.
- Sample Preparation:
 - Accurately weigh about 10 mg of **2-Aminomethylpyrimidine hydrochloride**.
 - Dissolve and dilute the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

- Filter the sample solution through a 0.22 μm syringe filter before injection.
- Data Analysis:
 - Inject the prepared sample into the HPLC system.
 - The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

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